H-Trp-Lys(Boc)-NH2
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Overview
Description
“H-Trp-Lys(Boc)-NH2” is a complex organic compound that belongs to the class of pyrimidinones
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “H-Trp-Lys(Boc)-NH2” typically involves multi-step organic reactions. The starting materials are usually commercially available or can be synthesized through known procedures. The key steps might include:
- Formation of the pyrimidinone core through cyclization reactions.
- Introduction of the amino group at the 6-position.
- Attachment of the 2,2-diethoxyethyl group.
- Coupling of the 4-(2-(pyrrolidin-1-yl)ethoxy)phenyl group.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro derivatives.
Reduction: The pyrimidinone ring can be reduced under specific conditions.
Substitution: The ethoxy groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophilic substitution reactions using reagents like sodium hydride or organolithium compounds.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield nitro derivatives, while substitution could introduce various functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure might make it a valuable intermediate in organic synthesis.
Biology
In biological research, the compound could be studied for its potential interactions with biological macromolecules. It might serve as a lead compound in drug discovery efforts.
Medicine
In medicinal chemistry, the compound could be investigated for its potential therapeutic effects. Its structure suggests it might interact with specific biological targets, making it a candidate for drug development.
Industry
In industry, the compound could find applications in the development of new materials or as a specialty chemical in various processes.
Mechanism of Action
The mechanism of action of “H-Trp-Lys(Boc)-NH2” would depend on its specific interactions with molecular targets. It might act by binding to enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
- 6-Amino-5-(2,2-diethoxyethyl)-2-phenylpyrimidin-4(3H)-one
- 6-Amino-5-(2,2-diethoxyethyl)-2-(4-methoxyphenyl)pyrimidin-4(3H)-one
- 6-Amino-5-(2,2-diethoxyethyl)-2-(4-(2-(morpholin-1-yl)ethoxy)phenyl)pyrimidin-4(3H)-one
Uniqueness
The uniqueness of “H-Trp-Lys(Boc)-NH2” lies in its specific substitution pattern, which might confer unique biological activities or chemical reactivity compared to similar compounds.
Properties
CAS No. |
1245648-59-2 |
---|---|
Molecular Formula |
C22H33N5O4 |
Molecular Weight |
431.537 |
IUPAC Name |
4-amino-5-(2,2-diethoxyethyl)-2-[4-(2-pyrrolidin-1-ylethoxy)anilino]-1H-pyrimidin-6-one |
InChI |
InChI=1S/C22H33N5O4/c1-3-29-19(30-4-2)15-18-20(23)25-22(26-21(18)28)24-16-7-9-17(10-8-16)31-14-13-27-11-5-6-12-27/h7-10,19H,3-6,11-15H2,1-2H3,(H4,23,24,25,26,28) |
InChI Key |
QPVONLHALDVSRS-UHFFFAOYSA-N |
SMILES |
CCOC(CC1=C(N=C(NC1=O)NC2=CC=C(C=C2)OCCN3CCCC3)N)OCC |
Origin of Product |
United States |
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